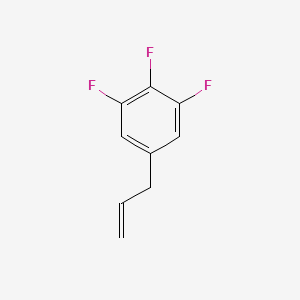

3-(3,4,5-Trifluorophenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-(3,4,5-Trifluorophenyl

Aplicaciones Científicas De Investigación

Catalysis and Polymerization

Flexible Propene/CO Copolymer Materials : Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including compounds related to 3-(3,4,5-Trifluorophenyl)-1-propene, were found to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This research highlights the compound's relevance in catalysis and polymer production, emphasizing the impact of fluorinated ligands on catalyst activity and polymer properties (Meier et al., 2003).

Hydroboration Reactions : The catalytic activity of tris(3,4,5-trifluorophenyl)borane was explored in the hydroboration reactions of unsaturated substrates. This research demonstrates the potential of fluorinated compounds in catalyzing reactions under microwave irradiation, leading to efficient hydroboration of alkenes and alkynes (Carden et al., 2019).

Material Science

Charge Trapping in Poly-3-(3,4,5-Trifluorophenyl) Thiophene : Research on poly-3-(3,4,5-trifluorophenyl)thiophene (PTFPT) revealed solvent-dependent charge trapping effects during n-doping/undoping processes, providing insights into the electrical properties of fluorinated polymeric materials and their applications in electronic devices (Levi et al., 2004).

Propene Synthesis from Methanol : A study on the control of zeolite microenvironment for propene synthesis from methanol found that optimizing the active sites within zeolite pores could significantly enhance propene selectivity and catalytic stability. This research illustrates the potential of modifying catalysts to improve the efficiency of chemical processes, especially in the sustainable production of light olefins (Lin et al., 2021).

Propiedades

IUPAC Name |

1,2,3-trifluoro-5-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-2-3-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKGTLWZYXYLIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C(=C1)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641230 |

Source

|

| Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4,5-Trifluorophenyl)-1-propene | |

CAS RN |

213327-80-1 |

Source

|

| Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)